3-Bromo-2,6-dichloroquinoline
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Overview
Description
3-Bromo-2,6-dichloroquinoline: is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a fused benzene and pyridine ring structure. The presence of bromine and chlorine atoms in the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-dichloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method is the bromination of 2,6-dichloroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,6-dichloroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in methanol or tert-butanol.
Electrophilic Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
- Substituted quinoline derivatives with various functional groups.
- Biaryl compounds through coupling reactions.
- Oxidized or reduced quinoline derivatives .
Scientific Research Applications
Chemistry: 3-Bromo-2,6-dichloroquinoline is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new ligands for catalysis and coordination chemistry .
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may serve as a lead compound for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-dichloroquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved may vary depending on the biological system and the specific derivative used .
Comparison with Similar Compounds
2,6-Dichloroquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromoquinoline: Lacks the chlorine atoms, which may affect its chemical properties and reactivity.
2-Chloro-3-bromoquinoline: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 3-Bromo-2,6-dichloroquinoline is unique due to the presence of both bromine and chlorine atoms in the quinoline ring. This combination of substituents enhances its reactivity and allows for a wider range of chemical transformations compared to its analogs .
Properties
IUPAC Name |
3-bromo-2,6-dichloroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSSQWNLNBWWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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